

High-Pressure Synthesis of Boron-Rich Sulfides: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boron sulfide*

Cat. No.: *B3342050*

[Get Quote](#)

This technical guide provides an in-depth overview of the high-pressure, high-temperature (HPHT) synthesis of boron-rich sulfides. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in the synthesis and properties of these novel materials. The guide covers the synthesis of binary and ternary **boron sulfides**, detailing the experimental protocols, resulting crystal structures, and key physical properties.

Introduction to High-Pressure Synthesis

High-pressure synthesis is a powerful technique for creating novel materials with unique crystal structures and properties that are inaccessible at ambient pressure.^[1] By applying pressures in the gigapascal (GPa) range, the interatomic distances are reduced, which can lead to the formation of denser phases with higher coordination numbers.^[2] When combined with high temperatures, HPHT methods can overcome kinetic barriers, facilitating the synthesis of thermodynamically stable or metastable compounds.^[1] This approach has been successfully employed to synthesize a variety of advanced materials, including superhard phases and novel electronic materials.^[3]

Experimental Apparatus for High-Pressure Synthesis

The synthesis of boron-rich sulfides at high pressures typically employs large-volume presses or diamond anvil cells (DACS).

- Large-Volume Presses (LVPs): Devices like the multi-anvil press (e.g., Walker-type module) or piston-cylinder apparatus are used for synthesizing larger sample volumes (several mm³), which is advantageous for bulk characterization.[4][5] These systems can achieve pressures up to ~20 GPa and temperatures exceeding 2000°C.[5] The sample is typically placed in a crucible (e.g., boron nitride) within a pressure-transmitting medium, which is then compressed by tungsten carbide anvils.[6][7]
- Diamond Anvil Cells (DACs): DACs are utilized for achieving much higher pressures, often exceeding 100 GPa, but with very small sample volumes (on the order of 10⁻⁵ mm³).[3] They are particularly well-suited for in situ studies, such as X-ray diffraction and Raman spectroscopy, which allow for the real-time monitoring of phase transformations under pressure.[3][8] A powdered sample is loaded into a small hole in a metal gasket, which is placed between two diamond anvils.[9] A pressure-transmitting medium (e.g., neon, argon) is often used to ensure quasi-hydrostatic conditions.[10] Heating can be achieved externally or internally using laser heating techniques.[8]

Synthesis of Binary Boron Sulfides

Boron Monosulfide (BS)

Boron monosulfide has been synthesized in several polymorphic forms under high-pressure conditions.[11][12]

Experimental Protocols:

The synthesis of boron monosulfide typically involves the direct reaction of elemental boron and sulfur under HPHT conditions. Two polymorphs, a cubic phase (c-BS) and an orthorhombic phase (o-BS), were synthesized at 6 GPa (60 kilobars).[11] The formation of a specific phase is dependent on the synthesis temperature, with the orthorhombic phase forming at 1400°C and the cubic phase at temperatures above 1500°C.[11][12] The use of water as a mineralizer has been shown to facilitate the formation of the cubic phase at lower temperatures.[11]

A rhombohedral phase (r-BS) has also been synthesized under HPHT conditions.[10][12] For high-pressure studies on this phase, r-BS powder was loaded into a rhenium gasket in a membrane diamond anvil cell.[9][13]

Quantitative Data Summary for Boron Monosulfide (BS)

Property	Cubic BS (c-BS)	Orthorhombic BS (o-BS)	Rhombohedral BS (r-BS)	High-Pressure BS (hp-BS)
Synthesis Pressure	6 GPa (60 kbar) [11]	6 GPa (60 kbar) [11]	High Pressure/High Temperature[10] [12]	Forms from r-BS above 35 GPa[10][13]
Synthesis Temperature	>1500°C[11][12]	1400°C[11][12]	-	Room Temperature (pressure-induced transition)[10]
Crystal System	Cubic[11]	Orthorhombic[11]	Rhombohedral (Trigonal)[10][12]	Trigonal[12][13]
Space Group	-	-	R3m[10][12]	P-3m1[12][13]
Lattice Parameters	a = 4.39 Å[11]	-	a = 3.05223(7) Å, c = 20.4119(5) Å[12]	-
Density	2.52 - 2.58 g/cm³[11]	2.53 g/cm³[11]	-	-
Band Gap (Eg)	-	-	~3.4 eV[10][12]	Metallic[12][13]
Bulk Modulus (B₀)	-	-	42.2(1.4) GPa[10]	-

Boron Trisulfide (B₂S₃)

New high-pressure phases of boron trisulfide, designated as B₂S₃-II and B₂S₃-III, have been synthesized at pressures between 3 and 6.2 GPa.[12] A single crystal of B₂S₃-III was successfully grown, allowing for a detailed structural determination.[12]

Quantitative Data Summary for Boron Trisulfide (B₂S₃)

Property	B₂S₃-III
Synthesis Pressure	3 - 6.2 GPa [12]
Crystal System	Tetragonal [12]
Space Group	I4 ₁ /a [12]
Lattice Parameters	$a = 16.086(2)$ Å, $c = 30.488(4)$ Å [12]
Band Gap (Eg)	3.7 eV [12]

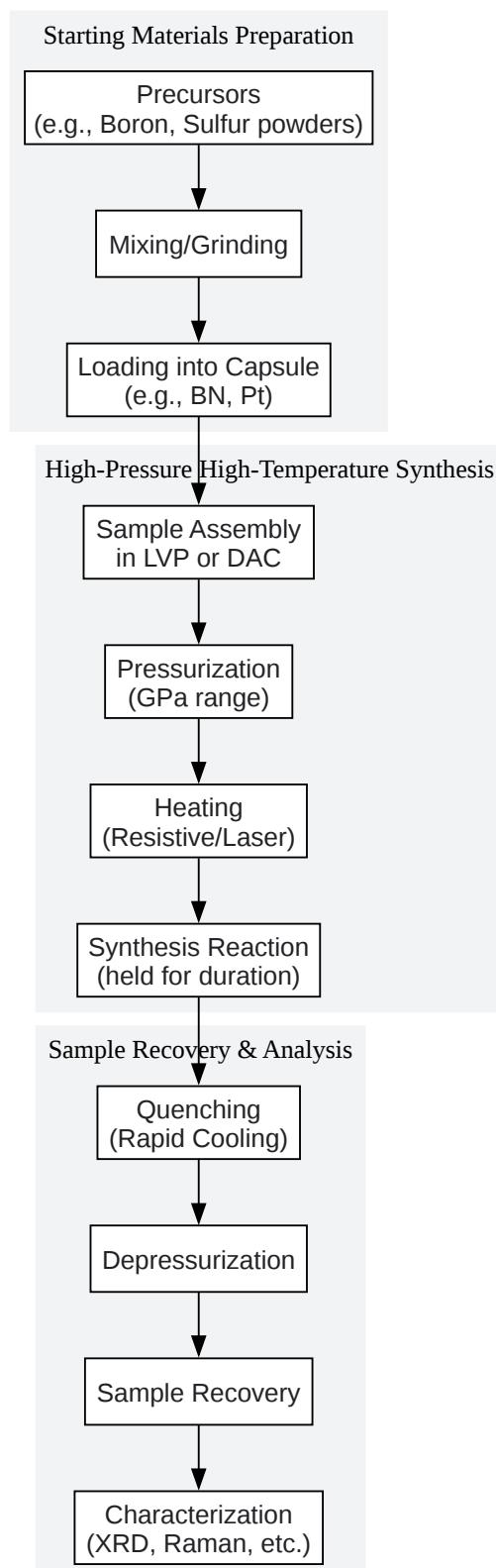
Synthesis of Ternary Boron Sulfides

The application of high pressure has also enabled the synthesis of novel ternary boron-rich sulfides.

Copper Thioborate (CuBS₂)

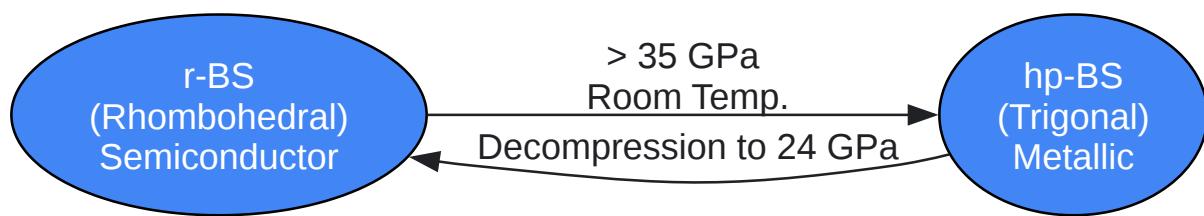
A new copper thioborate, CuBS₂, was synthesized at a pressure of 3 GPa and temperatures ranging from 700 to 900°C.[\[12\]](#)

Calcium Thioborate (CaB₂S₄)


Calcium thioborate was synthesized under more extreme conditions of 6.2 GPa and temperatures between 800 and 1100°C.[\[12\]](#)

Quantitative Data Summary for Ternary Boron Sulfides

Compound	CuBS₂	CaB₂S₄
Synthesis Pressure	3 GPa[12]	6.2 GPa[12]
Synthesis Temperature	700 - 900°C[12]	800 - 1100°C[12]
Crystal System	Tetragonal[12]	Cubic[12]
Space Group	I-42d[12]	Fd-3m[12]
Lattice Parameters	$a = 0.5044(1)$ nm, $c = 0.8947(2)$ nm[12]	$a = 11.210$ Å[12]
Band Gap (Eg)	3.61 eV[12]	-


Visualized Experimental Workflow and Phase Relationships

The following diagrams illustrate the general workflow for high-pressure synthesis and the pressure-induced phase transition of boron monosulfide.

[Click to download full resolution via product page](#)

Caption: General workflow for high-pressure synthesis.

[Click to download full resolution via product page](#)

Caption: Pressure-induced phase transition in Boron Monosulfide.

Conclusion

The use of high-pressure and high-temperature techniques is a critical avenue for the discovery and synthesis of novel boron-rich sulfides. These methods have led to the creation of new binary and ternary compounds with diverse crystal structures and interesting physical properties, such as wide band gaps and pressure-induced insulator-metal transitions.[12][13] Further exploration in this area, particularly leveraging in situ characterization techniques, promises to uncover more materials with potentially valuable applications in electronics and other advanced technologies.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. srjpipingindia.com [srjpipingindia.com]
- 2. is.muni.cz [is.muni.cz]
- 3. In Situ High-Pressure Synthesis of New Outstanding Light-Element Materials under Industrial P-T Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High Pressure Synthesis [fkf.mpg.de]
- 6. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]

- 7. arxiv.org [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. flintstone2020.eu [flintstone2020.eu]
- 10. researchgate.net [researchgate.net]
- 11. "High pressure, high temperature synthesis of boron monosulfide" by Duane Clifton Carlson [scholarsarchive.byu.edu]
- 12. researchgate.net [researchgate.net]
- 13. uspex-team.org [uspex-team.org]
- To cite this document: BenchChem. [High-Pressure Synthesis of Boron-Rich Sulfides: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3342050#synthesis-of-boron-rich-sulfides-under-high-pressure\]](https://www.benchchem.com/product/b3342050#synthesis-of-boron-rich-sulfides-under-high-pressure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com